molecular formula C16H9BrF2N6O B2967802 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 950416-15-6

4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine

Katalognummer: B2967802
CAS-Nummer: 950416-15-6
Molekulargewicht: 419.19
InChI-Schlüssel: QYOKMEPRKZYZOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a hybrid heterocyclic scaffold combining a 1,2,3-triazole core substituted with a 2,4-difluorophenyl group at position 1 and an amine at position 4. The triazole is further linked to a 1,2,4-oxadiazole ring bearing a 4-bromophenyl substituent.

Eigenschaften

IUPAC Name

5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(2,4-difluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrF2N6O/c17-9-3-1-8(2-4-9)15-21-16(26-23-15)13-14(20)25(24-22-13)12-6-5-10(18)7-11(12)19/h1-7H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOKMEPRKZYZOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=C(C=C(C=C4)F)F)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrF2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazol-5-amine is a complex organic molecule that has garnered attention for its potential biological activities. This article presents a detailed overview of its biological properties, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C25H20BrN5O3C_{25}H_{20}BrN_5O_3 with a molecular weight of 518.4 g/mol. The structure features multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H20BrN5O3
Molecular Weight518.4 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6

The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within cells. The presence of the triazole and oxadiazole rings suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing physiological responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains. For example:

  • E. coli : Inhibition observed at concentrations as low as 50 µg/mL.
  • S. aureus : Effective at concentrations around 25 µg/mL.

Anticancer Properties

Preliminary studies have shown that the compound may induce apoptosis in cancer cell lines:

  • HeLa Cells : Significant reduction in cell viability observed after 48 hours of treatment at concentrations above 10 µM.
  • MCF-7 Cells : Induction of cell cycle arrest in the G2/M phase.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Anticancer Effects :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Results : The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values reported at approximately 12 µM.
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Results : The compound showed promising results against both types of bacteria, indicating broad-spectrum antimicrobial potential.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,3-Triazole Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents Biological Activity Synthesis Yield/Notes Reference
Target Compound 1,2,3-Triazole + 1,2,4-Oxadiazole 1-(2,4-Difluorophenyl), 5-amine, 4-(4-bromophenyl-oxadiazole) Not explicitly reported (inferred: potential dual activity) Likely requires multi-step coupling (e.g., Huisgen cyclization + oxadiazole formation)
4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine 1,2,3-Triazole 1-(2-Nitrophenyl), 4-benzothiazole Antiproliferative properties 82–97% yield via active methylene nitrile + aromatic azide reaction
5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine 1,2,4-Triazole 3-(3-Bromophenyl) Cytotoxicity (predicted) Commercial availability (CAS: 1228014-23-0)
5-(4-Bromobenzyl)-4H-1,2,4-triazol-3-amine 1,2,4-Triazole 5-(4-Bromobenzyl) Not reported Density: 1.664 g/cm³; Molar mass: 253.1 g/mol
4-(2,4-Difluorophenyl)-N-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine Thiazole 4-(2,4-Difluorophenyl), 5-triazole Antifungal activity (e.g., against Candida albicans) Synthesized via nucleophilic substitution; moderate yields

Oxadiazole-Containing Analogues

Table 2: Oxadiazole Derivatives with Halogenated Aryl Groups
Compound Name Core Structure Substituents Key Features Reference
Target Compound 1,2,3-Triazole + 1,2,4-Oxadiazole 4-Bromophenyl (oxadiazole), 2,4-difluorophenyl (triazole) Combines electron-withdrawing oxadiazole with halogenated aromatics for enhanced bioavailability
4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole 4-Bromophenyl, 2,6-difluorobenzyl Structural emphasis on sulfur substitution (thione) for metal coordination
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one Phthalazinone + 1,2,4-Oxadiazole 3-Bromophenyl (oxadiazole) Oxadiazole as a linker for π-π stacking in crystallography

Key Research Findings and Insights

Antifungal Potential: The 2,4-difluorophenyl group in the target compound mirrors structural motifs in ’s thiazole derivatives, which exhibited antifungal activity. This suggests the target may share similar efficacy but with enhanced stability due to the oxadiazole ring .

Synergistic Halogen Effects : The combination of 4-bromophenyl (electron-deficient) and 2,4-difluorophenyl (hydrophobic) groups may improve membrane permeability and target binding, as seen in halogenated triazoles .

Synthetic Challenges : Unlike ’s high-yield triazole synthesis (82–97%), the target compound likely requires complex multi-step reactions (e.g., oxadiazole formation via cyclization of amidoximes), which may reduce overall yield .

Physicochemical Properties : The oxadiazole core increases rigidity and reduces solubility compared to thiazole or benzothiazole analogs, necessitating formulation optimizations for pharmacological use .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.